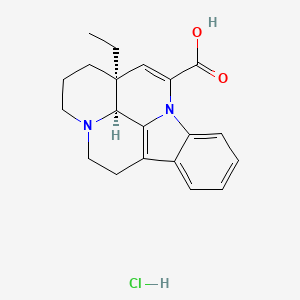
Chlorhydrate d'acide apovincamique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Apovincaminic Acid Hydrochloride Salt involves the preparation of (nitrooxy)alkyl apovincaminates from apovincaminic acid, demonstrating its potential for cerebral circulation improvement without affecting blood pressure, indicating a dose-dependent increase in cerebral blood flow. This synthesis process showcases its potent vasodilatory effects, surpassing those of vinpocetine in some aspects (Kawashima et al., 1993; Marzo et al., 1982).
Molecular Structure Analysis
The molecular structure of Apovincaminic Acid Hydrochloride Salt has been elucidated through X-ray crystallography, revealing differences in the electrostatic potential image and the conformation of the ethyl group at the 16-position when compared to vinpocetine, which contributes to its pharmacological profile (Kawashima et al., 1993).
Chemical Reactions and Properties
Apovincaminic Acid Hydrochloride Salt undergoes various chemical reactions, including hydrolysis to form apovincaminic acid, a process that plays a significant role in its metabolism. This compound's ability to form different derivatives and its interaction with enzymes highlight its complex chemical behavior and its metabolic transformation in biological systems (Marzo et al., 1981; Vereczkey & Szporny, 1976).
Physical Properties Analysis
The physical properties, including solubility and stability of Apovincaminic Acid Hydrochloride Salt and its derivatives, have been investigated. Studies on co-crystals involving apovincaminic acid indicate enhanced solubility in water, which is crucial for bioavailability. Furthermore, the co-crystal maintains its crystallinity up to 200°C, suggesting higher stability compared to apovincamine alone (Yu-heng Ma et al., 2015).
Chemical Properties Analysis
The chemical properties of Apovincaminic Acid Hydrochloride Salt, including its reactivity and interactions with other compounds, are vital for understanding its pharmacological potential. The compound's ability to undergo nitration, forming new derivatives, and its interaction with chiral modifiers in catalytic processes, showcase its versatile chemical nature (Tóth et al., 1989; Farkas et al., 1999).
Applications De Recherche Scientifique
Neuroprotection
Le chlorhydrate d'acide apovincamique est connu pour avoir un effet neuroprotecteur {svg_1}. Cela signifie qu'il peut aider à protéger les neurones contre les dommages ou la dégénérescence, ce qui est particulièrement utile dans le traitement des maladies neurodégénératives.
Pénétration cérébrale
Ce composé est actif par voie orale et a la capacité de pénétrer dans le cerveau {svg_2}. Cela en fait un outil précieux dans la recherche et le traitement liés au cerveau et au système nerveux central.
Métabolite de la vinpocétine
L'acide apovincamique est un métabolite majeur et actif de la vinpocétine (VP) {svg_3} {svg_4}. La vinpocétine est un dérivé synthétique de l'alcaloïde de la pervenche, la vincamine, qui est utilisée comme vasodilatateur cérébral {svg_5}.
Étude de la distribution dans les tissus cérébraux
Une méthode spécifique, rapide et sensible de chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem (UPLC-MS/MS) a été développée pour la détermination simultanée de la vinpocétine (VP) et de son métabolite actif, l'acide apovincamique (AVA), dans les régions cérébrales de rats {svg_6}. Cette étude aide à comprendre les caractéristiques de distribution de la VP et de l'AVA dans différentes régions du cerveau {svg_7}.
Modélisation pharmacocinétique
Un modèle pharmacocinétique de population (PopPK) de l'acide apovincamique a été proposé sur la base d'une étude chez des volontaires sains ayant reçu trois formulations différentes de vinpocétine {svg_8}. Ce modèle pourrait être utile pour optimiser le dosage dans de nouvelles indications et garantir une utilisation plus sûre du médicament {svg_9}.
Surrogat d'exposition au médicament
L'acide apovincamique (AVA) est souvent utilisé comme un surrogat de l'exposition à la vinpocétine {svg_10}. Cela signifie que les taux d'AVA dans l'organisme peuvent être utilisés pour estimer les taux de vinpocétine, ce qui est utile dans les études pharmacocinétiques {svg_11}.
Mécanisme D'action
Target of Action
Apovincaminic Acid Hydrochloride Salt is the main active metabolite of Vinpocetine . It is orally active and has the ability to penetrate the brain . It exerts a neuroprotective type of action .
Mode of Action
It is known to exert a neuroprotective type of action . This suggests that it may interact with neuronal cells in the brain to protect them from damage or degeneration.
Biochemical Pathways
It is a metabolite of vinpocetine, which is known to affect various pathways in the brain .
Pharmacokinetics
Apovincaminic Acid Hydrochloride Salt is a major and active metabolite of Vinpocetine . A population pharmacokinetic model of Apovincaminic Acid Hydrochloride Salt based on a study in healthy volunteers with three different formulations of Vinpocetine showed that its exposure can be modeled as a two-compartment model with zero-order input . The main route of elimination for Vinpocetine and its metabolites, including Apovincaminic Acid Hydrochloride Salt, is ester cleavage .
Result of Action
It is known to exert a neuroprotective type of action , suggesting that it may protect neuronal cells in the brain from damage or degeneration.
Action Environment
The action, efficacy, and stability of Apovincaminic Acid Hydrochloride Salt may be influenced by various environmental factors. For example, it has been found that the contents of Vinpocetine and Apovincaminic Acid Hydrochloride Salt were much higher in the hypothalamus, striatum, and cortex than those in the cerebellum and hippocampus . This suggests that the distribution characteristics of these compounds in different brain regions may influence their action.
Safety and Hazards
Propriétés
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMYBTYOASVVKL-VDWUQFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
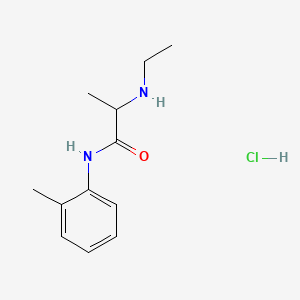
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

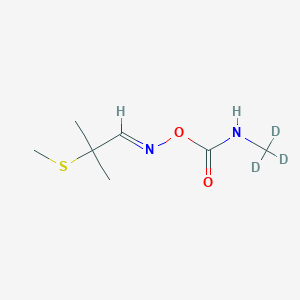
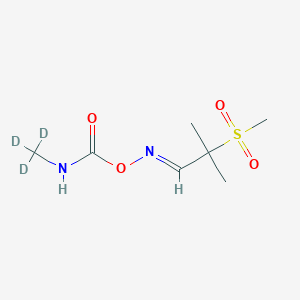
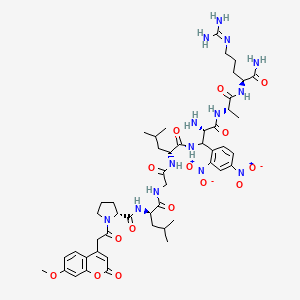
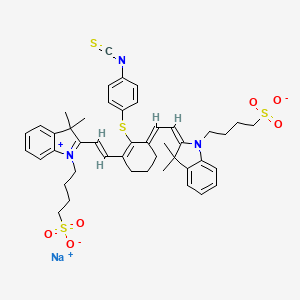
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
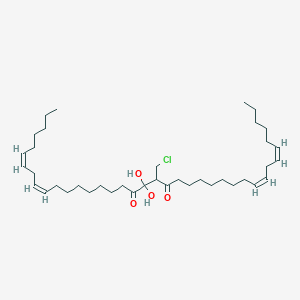
![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)